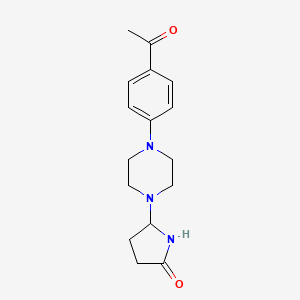
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring substituted with an acetylphenyl group and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-acetylphenylpiperazine with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes steps such as:
- Formation of the piperazine ring.
- Introduction of the acetylphenyl group.
- Coupling with the pyrrolidinone moiety. Each step requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar structure with a pyridine ring instead of pyrrolidinone.
5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamides: Similar piperazine core with different substituents.
Uniqueness
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylphenyl and pyrrolidinone moieties contribute to its potential as a versatile intermediate in synthetic chemistry and its promising pharmacological profile .
Propiedades
Número CAS |
91703-13-8 |
|---|---|
Fórmula molecular |
C16H21N3O2 |
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
5-[4-(4-acetylphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O2/c1-12(20)13-2-4-14(5-3-13)18-8-10-19(11-9-18)15-6-7-16(21)17-15/h2-5,15H,6-11H2,1H3,(H,17,21) |
Clave InChI |
MCHNGTFBLIMKHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




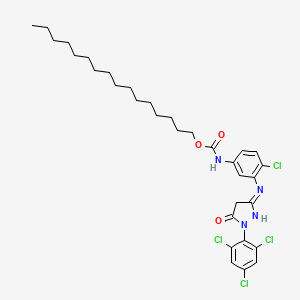
![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
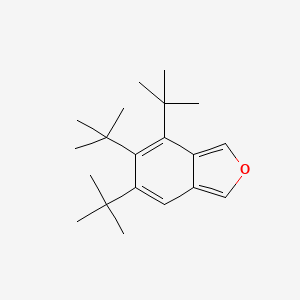
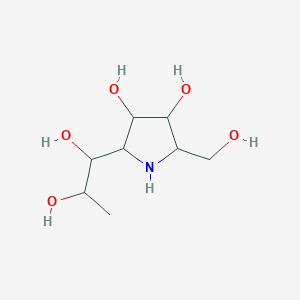
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
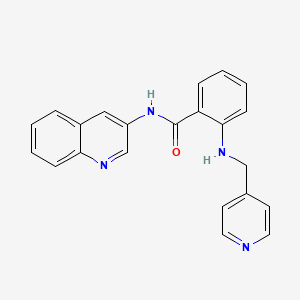
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
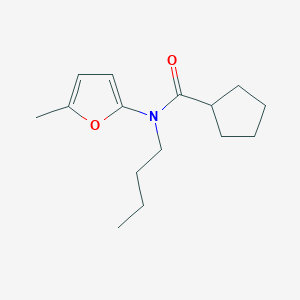
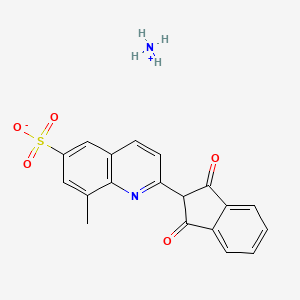
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)

